methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a complex organic compound featuring a pyrazole ring, a phenyl group, and a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated to introduce the chloro substituent at the 5-position.
Next, the pyrazole derivative undergoes a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl benzenecarboxylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The sulfanyl group may enhance binding affinity through additional interactions, while the ester moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]amino}benzenecarboxylate
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Uniqueness
What sets methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a sulfanyl group and a benzenecarboxylate ester in the same molecule allows for diverse chemical transformations and interactions, making it a valuable scaffold in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-22-18(20)15(17(21-22)13-8-4-3-5-9-13)12-25-16-11-7-6-10-14(16)19(23)24-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUHZTPBFMAQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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